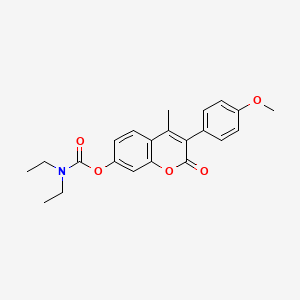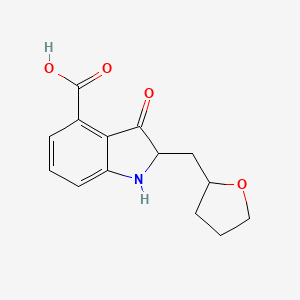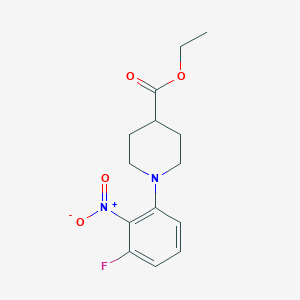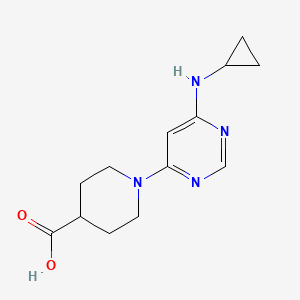
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the methoxyphenyl group, and the diethylcarbamate group. These functional groups would likely confer specific chemical properties to the molecule. Detailed molecular structure analysis would typically involve techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the polar carbamate group might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Chromene derivatives, including compounds similar to 3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate, have been the subject of extensive research due to their interesting chemical properties and potential for various applications. Velikorodov et al. (2014) demonstrated the synthesis of aromatic carbamates derivatives with a chromen-2-one fragment, highlighting the versatility of chromene compounds in organic synthesis. This research emphasizes the condensation reactions and esterification processes that are crucial in the development of chromene-based compounds with potential applications in medicinal chemistry and material science Velikorodov et al., 2014.
Biological Activities
The exploration of chromene derivatives for their biological activities is a significant area of interest. Behrami and Dobroshi (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial effects. Their research indicates the potential of chromene compounds as bacteriostatic and bactericidal agents, showcasing their importance in the development of new antibacterial drugs Behrami & Dobroshi, 2019.
Anticancer Activity
The anti-proliferative activity of bis-chromenone derivatives against human cancer cells has been investigated by Venkateswararao et al. (2014). This study underlines the potential of chromene-based compounds in cancer therapy, where specific derivatives showed micromolar level in vitro anti-proliferative activity, hinting at the utility of chromene scaffolds in designing anticancer agents Venkateswararao et al., 2014.
Antimicrobial and Antioxidant Properties
Further emphasizing the biological relevance, Parameshwarappa et al. (2009) explored the synthesis and antimicrobial activity of thiazole substituted coumarins, a related chromene derivative. Their findings contribute to the understanding of chromene compounds' role in developing new antimicrobial agents Parameshwarappa et al., 2009. Additionally, Stanchev et al. (2009) investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, suggesting the potential of chromene derivatives in oxidative stress-related diseases and conditions Stanchev et al., 2009.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-diethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-5-23(6-2)22(25)27-17-11-12-18-14(3)20(21(24)28-19(18)13-17)15-7-9-16(26-4)10-8-15/h7-13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYBSVWMEYJNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl diethylcarbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Formyl-4,6-diiodophenoxy)methyl]benzonitrile](/img/structure/B2801677.png)


![4-o-Tolyl-[1,2,3]thiadiazole](/img/structure/B2801683.png)
![3-(3-fluorophenyl)-N-phenethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2801685.png)
![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2801687.png)



![3-{[5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoic acid](/img/structure/B2801693.png)

![1,3-dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2801696.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2801699.png)